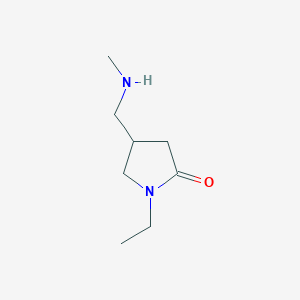

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-(methylaminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMIVQRUJOTETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672373 | |

| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-10-6 | |

| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a substituted γ-lactam. The proposed synthesis is designed for researchers, scientists, and professionals in drug development, focusing on a logical, multi-step approach commencing from readily available starting materials. The core of this strategy involves the construction of the N-ethylated pyrrolidin-2-one ring, followed by the functionalization of the C4 position. The key transformation is a reductive amination step to introduce the methylaminomethyl side chain. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for characterization and validation, ensuring scientific integrity and reproducibility.

Introduction to the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold frequently found in a wide array of natural products and synthetic pharmaceutical agents. Its structural rigidity and ability to participate in hydrogen bonding make it a valuable pharmacophore in medicinal chemistry. The versatility of the pyrrolidin-2-one ring allows for substitutions at various positions, leading to a diverse range of biological activities. This guide focuses on the synthesis of a specific derivative, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, outlining a rational and efficient synthetic route.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a convergent strategy where the pyrrolidin-2-one core is first assembled and subsequently functionalized. The primary disconnection is at the C-N bond of the side chain, pointing to a reductive amination reaction as a robust final step.

The proposed forward synthesis, therefore, initiates with the formation of a 4-substituted N-ethylpyrrolidin-2-one intermediate. This intermediate is then elaborated to the final product through a series of reliable and well-documented chemical transformations.

Caption: Retrosynthetic analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

Synthesis of Key Intermediates

Step 1: Synthesis of 1-Ethyl-2-oxopyrrolidine-4-carboxylic acid

The synthesis begins with the Michael addition of ethylamine to itaconic acid, followed by an intramolecular amidation to form the γ-lactam ring. This reaction is typically performed in a suitable solvent with heating to drive the cyclization.

Experimental Protocol:

-

To a solution of itaconic acid (1.0 eq) in ethanol, add a 70% aqueous solution of ethylamine (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether to yield 1-Ethyl-2-oxopyrrolidine-4-carboxylic acid.

Step 2: Synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one

The carboxylic acid intermediate is then reduced to the corresponding primary alcohol. A selective reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) is ideal for this transformation as it efficiently reduces carboxylic acids without affecting the lactam carbonyl group.

Experimental Protocol:

-

Dissolve 1-Ethyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add BH₃·THF (1.0 M in THF, 2.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one.

Step 3: Synthesis of 1-Ethyl-2-oxopyrrolidine-4-carbaldehyde

The primary alcohol is oxidized to the aldehyde. A mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation protocol is suitable to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (using PCC):

-

Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a stirrer.

-

Add a solution of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-Ethyl-2-oxopyrrolidine-4-carbaldehyde, which is often used in the next step without further purification due to its potential instability.

Final Step: Reductive Amination

The final step involves the formation of the target molecule through the reductive amination of the aldehyde intermediate with methylamine. This reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this purpose as it is selective for the reduction of iminium ions in the presence of aldehydes.[1][2][3]

Caption: Workflow for the reductive amination step.

Mechanism of Reductive Amination

The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the final secondary amine product. The mild acidity of the acetic acid byproduct from STAB can help to catalyze the iminium ion formation.

Experimental Protocol

-

Dissolve the crude 1-Ethyl-2-oxopyrrolidine-4-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add a solution of methylamine (2.0 M in THF, 1.5 eq).

-

Add acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

Data Summary

The following table summarizes the proposed synthetic pathway with estimated yields based on similar transformations in the literature. Actual yields may vary depending on experimental conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Cyclization | Itaconic acid, Ethylamine | Ethanol | 70-85 |

| 2 | Reduction | BH₃·THF | THF | 80-95 |

| 3 | Oxidation | PCC | DCM | 60-75 |

| 4 | Reductive Amination | Methylamine, STAB | DCE/THF | 65-80 |

Characterization and Purity Assessment

The identity and purity of the final product and all intermediates must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should show characteristic peaks for the ethyl group, the pyrrolidinone ring protons, and the methylaminomethyl side chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity of >95% is typically required for biological screening.

Conclusion

This guide outlines a logical and robust synthetic pathway for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The route relies on well-established and high-yielding chemical reactions, starting from simple precursors. Each step is detailed with an experimental protocol and a rationale for the chosen reagents and conditions. This comprehensive guide serves as a valuable resource for chemists in the field of drug discovery and development.

References

-

Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah Staff. Available at: [Link]

-

Nguyen, T. H. T., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central. Available at: [Link]

-

Nguyen, T. L. H., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

-

Tran, T. H. T., et al. (2020). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. Vietnam Journal of Science and Technology. Available at: [Link]

- (2016). Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. Google Patents.

-

Razali, N. H., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]

-

(n.d.). Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. PrepChem.com. Available at: [Link]

-

Langer, P., et al. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. Available at: [Link]

-

(n.d.). United States Patent Office. Googleapis.com. Available at: [Link]

-

Ivanova, Y. I., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

-

Nguyen, T. H. T., et al. (2024). (PDF) 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. ResearchGate. Available at: [Link]

-

Kandasamy, J. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]

- (n.d.). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents.

-

Ghorpade, P., et al. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

-

Nguyen, T. H. T., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Lirias - KU Leuven. Available at: [Link]

-

Kandasamy, J. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

This guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a substituted pyrrolidinone of interest to researchers, scientists, and professionals in drug development. The pyrrolidinone scaffold is a significant pharmacophore in medicinal chemistry, and understanding the fundamental characteristics of its derivatives is crucial for predicting their behavior in biological systems and for the development of robust analytical methods.

Chemical Identity and Molecular Structure

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a chiral, five-membered lactam ring structure with an ethyl group substitution on the nitrogen atom and a methylaminomethyl substituent at the 4-position.

-

IUPAC Name: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

-

Molecular Formula: C₈H₁₆N₂O

-

Molecular Weight: 156.23 g/mol

-

CAS Number: 959237-10-6

The presence of a chiral center at the 4-position of the pyrrolidinone ring implies the existence of two enantiomers, (R)- and (S)-1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The stereochemistry can significantly influence its biological activity and pharmacokinetic profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Due to limited publicly available experimental data for this specific molecule, the following table includes predicted values and data from closely related analogs, such as N-ethyl-2-pyrrolidone, to provide a comprehensive profile.

| Property | Value/Predicted Value | Comments and Rationale |

| Physical State | Solid at 25°C[1] | As reported by chemical suppliers. |

| Boiling Point | Predicted: 268.2 ± 13.0 °C[2] | The high boiling point is expected due to the polar lactam and amine functionalities, leading to strong intermolecular forces. For comparison, the analog N-ethyl-2-pyrrolidone has a boiling point of 97 °C at 20 mmHg.[3][4][5] |

| Melting Point | Data not available | Expected to be a low-melting solid, characteristic of many small, substituted pyrrolidinones. |

| Density | Predicted: 0.974 ± 0.07 g/cm³[2] | Similar to the density of N-ethyl-2-pyrrolidone (0.992 g/mL at 25 °C).[3][4] |

| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of the lactam, and primary and secondary amine groups, which can act as hydrogen bond donors and acceptors, suggests good solubility in aqueous and polar organic media. N-ethyl-2-pyrrolidone is miscible with water.[6] |

| pKa | Estimated: 9.5 - 10.5 | This estimation is for the secondary amine. The pKa of the lactam nitrogen is significantly lower and not relevant under physiological conditions. The pKa of similar acyclic secondary amines is typically in this range. For example, the predicted pKa for (S)-2-(Aminomethyl)-1-ethylpyrrolidine is 10.04.[7] |

| LogP (Octanol-Water Partition Coefficient) | Estimated: < 1 | The high polarity of the molecule suggests a low LogP value, indicating hydrophilicity. For comparison, the LogP of N-ethyl-2-pyrrolidone is -0.2.[4] |

Experimental Protocols for Physicochemical Property Determination

The following are standard experimental protocols for the determination of the key physicochemical properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting point is indicative of high purity.

Determination of Solubility

The solubility can be determined in various solvents (e.g., water, ethanol, DMSO) by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the secondary amine (a singlet or doublet depending on coupling to the N-H proton), and the protons of the pyrrolidinone ring and the methylene bridge. The chemical shifts of protons adjacent to the nitrogen atom (at C2 and C5) typically appear in the range of 2.5-3.5 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the lactam will appear significantly downfield (around 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C=O stretch (amide): A strong absorption band around 1680 cm⁻¹.

-

N-H stretch (secondary amine): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule is expected to fragment via characteristic pathways for pyrrolidinone derivatives, often involving cleavage of the substituents on the ring.[9] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 157.2.

Synthesis and Analytical Methods

Synthetic Approach

A plausible synthetic route to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one could involve the reaction of a suitable 4-substituted-1-ethylpyrrolidin-2-one precursor with methylamine. For example, a 1-ethyl-4-(chloromethyl)pyrrolidin-2-one could be reacted with methylamine in a nucleophilic substitution reaction.

Caption: A general synthetic workflow for the target molecule.

Analytical Methods for Identification and Quantification

The identification and quantification of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in various matrices, such as biological fluids or reaction mixtures, can be achieved using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the molecule.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of pharmaceuticals in complex matrices. A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of water, acetonitrile, and a modifier like formic acid would be a good starting point for method development.

Relevance in Drug Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4][5] The substituents on the ring can be modified to fine-tune the pharmacological properties of the molecule.

-

Improved Physicochemical Properties: The pyrrolidinone motif can enhance aqueous solubility and other physicochemical properties, which is beneficial for drug delivery.[5]

-

Pharmacophore: The nitrogen and carbonyl groups of the lactam can participate in hydrogen bonding interactions with biological targets. The substituents at the 1 and 4 positions provide opportunities to introduce additional binding interactions and modulate the overall shape and electronics of the molecule to optimize its activity and selectivity.

Safety and Handling

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1] It is also classified as Acute Toxicity 4 (Oral).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

-

Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

-

ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

-

NIST. Pyrrolidine, TMS derivative. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. haihangchem.com [haihangchem.com]

- 4. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. pt.tnjchem.com [pt.tnjchem.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

A Proposed Investigational Framework for a Novel Pyrrolidin-2-one Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical framework for the investigation of the mechanism of action of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The proposed targets and pathways are based on the pharmacological profiles of structurally related compounds, as direct studies on this specific molecule are not extensively available in the public domain.

Introduction: The Therapeutic Potential of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one (or γ-lactam) moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including antiarrhythmic, antihypertensive, and alpha-adrenolytic effects.[3] Furthermore, certain pyrrolidin-2-one derivatives have been investigated for their potential to reduce body weight in diet-induced obesity and to inhibit the autotaxin enzyme, which is implicated in inflammatory conditions and cancer.[4][5] The compound 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (CAS No. 959237-10-6)[6][7][8][9] represents a novel entity within this class, and its specific mechanism of action remains to be fully elucidated. This guide proposes a comprehensive, multi-pronged approach to systematically investigate its pharmacological profile and identify its molecular targets.

Proposed Primary Hypothesis: Modulation of Adrenergic and Monoamine Transporter Systems

Based on the structure of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, which features a substituted pyrrolidinone core, and the known activities of related compounds, we hypothesize a primary mechanism of action involving the modulation of adrenergic receptors and/or monoamine transporters. Several analogs of pyrovalerone, which also contain a pyrrolidin-1-yl moiety, are known to be potent inhibitors of dopamine and norepinephrine transporters.[10] Additionally, various pyrrolidin-2-one derivatives have been shown to possess antiarrhythmic and antihypertensive properties, often linked to their interaction with α-adrenoceptors.[3]

Proposed Signaling Pathway for Investigation

The following diagram illustrates the proposed signaling pathways that may be modulated by 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, focusing on adrenergic signaling and monoamine reuptake.

Caption: Proposed modulation of adrenergic and dopamine signaling pathways.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach will be employed to systematically investigate the mechanism of action, starting with broad screening and progressing to more specific functional assays.

Tier 1: Initial Target Screening and Binding Affinity Determination

The initial step is to determine the binding affinity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one for a panel of receptors and transporters implicated in the pharmacology of related compounds.

Experimental Protocol: Radioligand Binding Assays

-

Preparation of Cell Membranes: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., CHO-K1 cells for adrenergic receptors, HEK293 for dopamine and norepinephrine transporters).

-

Radioligand Incubation: Incubate the cell membranes with a specific radioligand for each target (e.g., [³H]prazosin for α1-AR, [³H]rauwolscine for α2-AR, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Competition Binding: Perform competition binding assays by co-incubating the membranes and radioligand with increasing concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Hypothetical Data Summary

| Target | Radioligand | Ki (nM) of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one |

| α1-Adrenergic Receptor | [³H]prazosin | 50 |

| α2-Adrenergic Receptor | [³H]rauwolscine | 25 |

| Dopamine Transporter | [³H]WIN 35,428 | 100 |

| Norepinephrine Transporter | [³H]nisoxetine | 75 |

| Serotonin Transporter | [³H]citalopram | >1000 |

| H3 Receptor | [³H]Nα-methylhistamine | >1000 |

Tier 2: Functional Characterization of Target Interactions

Following the identification of high-affinity targets, the next step is to determine the functional activity of the compound at these targets (i.e., agonist, antagonist, or inverse agonist).

Experimental Protocol: In Vitro Functional Assays

-

GTPγS Binding Assay (for GPCRs):

-

Incubate cell membranes expressing α1- or α2-adrenergic receptors with GDP and [³⁵S]GTPγS in the presence of varying concentrations of the test compound.

-

Measure the incorporation of [³⁵S]GTPγS to determine G-protein activation.

-

To assess antagonist activity, perform the assay in the presence of a known agonist (e.g., phenylephrine for α1, UK-14,304 for α2).

-

-

Neurotransmitter Uptake Assay (for Transporters):

-

Culture cells expressing DAT or NET (e.g., HEK293-DAT, HEK293-NET).

-

Pre-incubate the cells with varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

-

Add a radiolabeled substrate ([³H]dopamine or [³H]norepinephrine).

-

After a defined incubation period, lyse the cells and measure the intracellular radioactivity to determine the inhibition of neurotransmitter uptake.

-

Calculate the IC₅₀ value for uptake inhibition.

-

Tier 3: Cellular and Phenotypic Assays

To understand the physiological consequences of target engagement, cellular and phenotypic assays will be conducted.

Experimental Protocol: Nitric Oxide Production in Macrophages

Given that some pyrrolidine-2,3-dione derivatives have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production[11][12], this is a plausible secondary mechanism to investigate.

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Compound Treatment: Co-treat the cells with LPS and varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

-

Nitrite Measurement: After 24 hours, measure the accumulation of nitrite (a stable metabolite of NO) in the culture medium using the Griess reagent.

-

Data Analysis: Determine the IC₅₀ for the inhibition of NO production.

Experimental Workflow Diagram

Caption: Tiered experimental workflow for mechanism of action elucidation.

Synthesis and Characterization

While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of pyrrolidin-2-one derivatives is well-documented.[13][14] A plausible synthetic route could involve the appropriate functionalization of a pyrrolidin-2-one precursor. The final compound should be thoroughly characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Conclusion

The proposed investigational framework provides a systematic and scientifically rigorous approach to elucidating the mechanism of action of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. By combining in vitro binding and functional assays with cell-based phenotypic screens, this strategy will enable a comprehensive understanding of its pharmacological profile, paving the way for its potential development as a therapeutic agent. The initial focus on adrenergic and monoamine systems is based on strong precedent from related molecules, but the framework is adaptable to explore other potential targets as data emerges.

References

- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source Not Available.

- Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. European Journal of Pharmacology.

- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.

- 2-Pyrrolidone. Wikipedia.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. Source Not Available.

- 1-ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | CAS# 959237-10-6 | MFCD09864228 | BB-4002899. Hit2Lead.

- 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central.

- 1-Ethyl-4- (methylamino)methyl pyrrolidin-2-one AldrichCPR 959237-10-6. Sigma-Aldrich.

- United States P

- (PDF) 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches.

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- 1-ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. ChemicalBook.

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.

Sources

- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. You are being redirected... [hit2lead.com]

- 8. 1-Ethyl-4- (methylamino)methyl pyrrolidin-2-one AldrichCPR 959237-10-6 [sigmaaldrich.com]

- 9. 1-ETHYL-4-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE CAS#: 959237-10-6 [m.chemicalbook.com]

- 10. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

- 14. Pyrrolidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one: Synthesis, Properties, and Potential Applications

Executive Summary: This technical guide provides a comprehensive overview of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a substituted pyrrolidinone. While the specific discovery and history of this compound are not extensively documented in scientific literature, its chemical structure positions it as a valuable building block in medicinal chemistry and drug discovery. This guide elucidates the significance of the pyrrolidinone scaffold, outlines a plausible synthetic pathway for the title compound based on established organic chemistry principles, and explores its potential pharmacological relevance by drawing comparisons with structurally related molecules. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel heterocyclic compounds.

The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of many biologically active molecules.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug discovery.[3][4] The success of the pyrrolidinone core can be attributed to several key features:

-

Structural Versatility: The non-planar, sp³-rich structure of the pyrrolidinone ring allows for the precise spatial arrangement of substituents, enabling effective exploration of the three-dimensional space of a biological target's binding pocket.[3]

-

Favorable Physicochemical Properties: The lactam functionality can participate in hydrogen bonding as both a donor (N-H, if unsubstituted) and an acceptor (C=O), which can enhance aqueous solubility and promote interactions with biological macromolecules.[5]

-

Metabolic Stability: The cyclic amide bond of the pyrrolidinone ring generally exhibits good metabolic stability.

-

Synthetic Accessibility: A wide array of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidinone ring, making it a readily accessible scaffold for medicinal chemists.[4][6]

The pyrrolidinone motif is a key component in a diverse range of approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and nootropic effects.[7][8][9] Prominent examples include Levetiracetam, an antiepileptic drug, and Piracetam, a nootropic agent.[7][8]

Physicochemical Properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

While extensive experimental data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is not publicly available, its key physicochemical properties can be predicted or are provided by commercial suppliers. These properties are essential for its handling, formulation, and potential application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | Sigma-Aldrich |

| Molecular Weight | 156.23 g/mol | Sigma-Aldrich |

| CAS Number | 959237-10-6 | Sigma-Aldrich |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

| pKa (predicted) | Basic (due to the secondary amine) | Inferred from structure |

Postulated Synthesis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

A logical and efficient synthetic route to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can be designed based on well-established synthetic transformations of the pyrrolidinone core. The proposed multi-step synthesis involves the initial formation of the N-ethylated pyrrolidinone, followed by functionalization at the C4 position.

Synthesis of the 1-Ethyl-2-pyrrolidinone Intermediate

The synthesis of the N-ethylated pyrrolidinone core is a crucial first step. A common and industrially scalable method involves the reaction of gamma-butyrolactone (GBL) with monoethylamine.[10]

Experimental Protocol: Synthesis of 1-Ethyl-2-pyrrolidinone

-

Reaction Setup: In a high-pressure reactor, combine gamma-butyrolactone and a molar excess of monoethylamine (typically a molar ratio of GBL to monoethylamine of 1:1.08 to 1:2).[10]

-

Reaction Conditions: Heat the mixture to a temperature in the range of 320-420 °C under a pressure of 70-120 bar.[10]

-

Reaction Monitoring: Monitor the reaction for the consumption of the starting materials by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reactor and vent the excess monoethylamine. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Ethyl-2-pyrrolidinone.

Causality Behind Experimental Choices: The use of high temperatures and pressures is necessary to drive the amidation reaction between the relatively unreactive lactone and the amine. The excess of monoethylamine ensures the complete conversion of the gamma-butyrolactone.

Functionalization at the C4-Position

The introduction of the (methylamino)methyl group at the C4 position is the key challenge in this synthesis. A plausible approach involves the creation of a suitable electrophile or nucleophile at the C4 position, followed by the introduction of the required side chain. A potential synthetic strategy is outlined below.

Step 1: Introduction of a Handle for Functionalization

A common strategy to functionalize the C4 position is through the generation of an enolate, followed by alkylation. However, direct selective functionalization at C4 can be challenging. A more controlled approach might involve starting with a precursor that already contains a functional group at the C4 position. For the purpose of this guide, we will postulate a route starting from a commercially available or readily synthesizable 4-substituted pyrrolidinone derivative, such as a 4-carboxymethyl or 4-cyanomethyl derivative.

Step 2: Reductive Amination to Introduce the (Methylamino)methyl Group

Assuming the successful synthesis of a 1-ethyl-2-oxopyrrolidine-4-carbaldehyde intermediate, the final (methylamino)methyl side chain can be introduced via reductive amination.[8] This is a highly efficient and widely used method for the formation of amines.

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve 1-ethyl-2-oxopyrrolidine-4-carbaldehyde in a suitable solvent such as methanol or dichloroethane.

-

Imine Formation: Add a solution of methylamine (as a solution in a solvent like THF or water) to the reaction mixture. The reaction is often carried out in the presence of a mild acid catalyst to facilitate imine formation.

-

Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild and selective for the reduction of imines in the presence of aldehydes.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

Causality Behind Experimental Choices: Reductive amination is a one-pot procedure that avoids the isolation of the often-unstable imine intermediate. Sodium triacetoxyborohydride is chosen for its selectivity and its compatibility with a wide range of functional groups.

The overall postulated synthetic pathway is depicted in the following workflow diagram:

Potential Pharmacological Relevance and Applications

Given the lack of specific biological data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, its potential applications can be inferred from the known activities of structurally related compounds. The pyrrolidinone core is associated with a broad range of central nervous system (CNS) activities.[7][8] The presence of the basic methylamino group could facilitate interactions with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which often have anionic residues in their binding sites.

The structural motifs present in 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one suggest potential for investigation in the following areas:

-

CNS Disorders: The pyrrolidinone scaffold is a key feature of nootropic and anticonvulsant drugs.[7][8] Further modification of this scaffold, as in the title compound, could lead to novel agents with activity in these areas.

-

Receptor Modulation: The aminomethyl side chain could serve as a pharmacophore that interacts with various receptors. For instance, substituted pyrrolidines are known to act as ligands for nicotinic and muscarinic acetylcholine receptors.

-

Enzyme Inhibition: The pyrrolidinone ring can be found in inhibitors of various enzymes. The specific substitution pattern of the title compound could confer inhibitory activity against novel enzymatic targets.

The logical relationship for its potential in drug discovery can be visualized as follows:

Conclusion

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one represents an intriguing, yet underexplored, chemical entity. Its structure is rooted in the pharmacologically significant pyrrolidinone scaffold, suggesting a high potential for biological activity. While its specific history is not well-documented, a robust and plausible synthetic route can be devised from readily available starting materials using established chemical transformations. The insights provided in this guide regarding its synthesis and potential applications are intended to stimulate further research into this and related compounds, potentially leading to the discovery of novel therapeutic agents. As a readily available building block, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is well-positioned to contribute to the advancement of medicinal chemistry and drug discovery programs.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. [Link]

-

Gawande, N., et al. (2021). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 12(3). [Link]

- BASF AG. (2009). Process for continuously preparing n-ethyl-2-pyrrolidone (nep). U.S.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249913. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

-

Tsolaki, E., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(13), 4047-4057. [Link]

- UCB S.A. (2007). 4-substituted pyrrolidin-2-ones and their use.

-

Zhang, X., et al. (2018). Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 651-656. [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Ivanova, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8206. [Link]

-

Stafford, J. A., et al. (1995). Introduction of a conformational switching element on a pyrrolidine ring. Synthesis and evaluation of (R,R)-(+/-)-methyl 3-acetyl-4-[3- (cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate, a potent and selective inhibitor of cAMP-specific phosphodiesterase. Journal of Medicinal Chemistry, 38(26), 4972-4975. [Link]

-

NEM MATERIALS CO.,LTD. (n.d.). 1-ethyl-2-pyrrolidone. [Link]

-

Ivanova, A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8433. [Link]

-

Zhang, X., et al. (2018). Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (a) Reaction of 1,2-dimethylpyrrolidine(1) with ethyl iodide leads to two.. [askfilo.com]

- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. US20090187030A1 - Process for continuously preparing n-ethyl-2-pyrrolidone (nep) - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. In the absence of published experimental spectra, this document serves as a foundational resource, offering theoretically derived Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to aid researchers in the identification, characterization, and quality control of this molecule. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data and presents a logical workflow for structural validation. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The pyrrolidinone core is a key structural motif in several marketed drugs. The unique combination of an ethyl group on the lactam nitrogen, a chiral center at the 4-position, and a secondary amine side chain suggests potential for novel pharmacological properties.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed prediction of the spectroscopic signature of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, offering a valuable reference for its synthesis and future studies.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃-CH₂-N) | 1.15 | triplet | 7.2 | 3H |

| H-b (CH₃-CH₂-N) | 3.30 | quartet | 7.2 | 2H |

| H-c (CH₂-C=O) | 2.45 | dd | 17.0, 8.5 | 1H |

| H-c' (CH₂-C=O) | 2.20 | dd | 17.0, 6.5 | 1H |

| H-d (CH-CH₂) | 2.60 | m | - | 1H |

| H-e (N-CH₂-CH) | 3.25 | dd | 11.0, 5.0 | 1H |

| H-e' (N-CH₂-CH) | 3.10 | dd | 11.0, 7.0 | 1H |

| H-f (CH₂-NH) | 2.70 | d | 6.0 | 2H |

| H-g (NH-CH₃) | 1.50 | s (broad) | - | 1H |

| H-h (NH-CH₃) | 2.40 | s | - | 3H |

Causality behind Predictions: The ethyl group protons (a, b) are predicted based on typical values for N-ethyl amides. The diastereotopic protons of the pyrrolidinone ring (c, c', e, e') are expected to show complex splitting patterns due to both geminal and vicinal coupling. The chemical shifts are influenced by the adjacent carbonyl group and nitrogen atom. The methylene protons adjacent to the secondary amine (f) are expected to be a doublet due to coupling with the N-H proton. The N-H proton (g) is predicted to be a broad singlet, which may exchange with D₂O. The methyl group on the nitrogen (h) is predicted to be a sharp singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃-CH₂-N) | 14.5 |

| C-2 (CH₃-CH₂-N) | 41.0 |

| C-3 (CH₂-C=O) | 35.0 |

| C-4 (CH-CH₂) | 38.0 |

| C-5 (N-CH₂) | 52.0 |

| C-6 (C=O) | 176.0 |

| C-7 (CH₂-NH) | 55.0 |

| C-8 (NH-CH₃) | 36.0 |

Causality behind Predictions: The carbonyl carbon (C-6) is predicted to have the highest chemical shift due to its deshielding environment. The carbons attached to nitrogen (C-2, C-5, C-7, C-8) are expected in the 40-60 ppm range. The aliphatic carbons of the ethyl group and the pyrrolidinone ring are predicted at lower chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands are presented in Table 3.

Table 3: Predicted IR Absorption Bands for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3350 | Weak to Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| C=O Stretch (amide, lactam) | 1670 - 1690 | Strong |

| N-H Bend (secondary amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

Causality behind Predictions: A strong absorption band is expected for the amide carbonyl (C=O) stretch, characteristic of the lactam ring. A weaker, sharper peak is anticipated for the N-H stretch of the secondary amine.[1][2][3] The C-H stretching of the various aliphatic groups will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) could be employed.[4][5][6]

-

Molecular Ion (M⁺): The exact mass of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (C₈H₁₆N₂O) is 156.1263 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z 156.1263.

-

Predicted Fragmentation Pattern:

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 127.

-

Alpha-cleavage adjacent to the secondary amine: Loss of a methyl radical (-CH₃) from the methylamino group is unlikely, but cleavage of the bond between the pyrrolidinone ring and the CH₂-NHCH₃ group could occur.

-

Cleavage of the pyrrolidinone ring: This can lead to various smaller fragments. A characteristic fragmentation of α-pyrrolidinophenones is the loss of the pyrrolidine moiety.[7][8]

-

McLafferty rearrangement: If applicable, this could lead to neutral loss.

-

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one for ¹H NMR, and 20-50 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[10][11] The choice of solvent is critical and should be based on the sample's solubility.[12]

-

Transfer the solution to a clean 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Setup:

-

Ensure the sample compartment is clean and dry.

-

Collect a background spectrum of the empty sample holder or ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the sample in the instrument's beam path.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Average multiple scans to improve the signal-to-noise ratio.[13]

-

-

Data Processing:

-

The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks.

-

Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[14]

-

-

Instrument Setup:

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the mass spectrum in full scan mode to determine the molecular ion.

-

To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan spectrum to identify the molecular ion peak and determine the molecular weight.

-

Analyze the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways.

-

Data Interpretation and Structural Validation Workflow

The confirmation of the structure of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one requires a synergistic approach, integrating data from all three spectroscopic techniques. The logical workflow for this process is illustrated in the diagram below.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Solvents [sigmaaldrich.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 13. profandrewmills.com [profandrewmills.com]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 16. rsc.org [rsc.org]

potential biological targets of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

An In-Depth Technical Guide to Elucidating the Biological Targets of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a small molecule featuring a pyrrolidin-2-one scaffold, a core structure present in a variety of biologically active compounds. While the specific biological targets of this particular molecule are not yet defined in publicly available literature, its structural motifs suggest the potential for interaction with several important classes of proteins. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its biological targets. As a Senior Application Scientist, the following sections detail not just the "what" and "how," but the critical "why" behind the proposed experimental strategies, ensuring a robust and logical approach to target deconvolution.

Introduction: The Pyrrolidin-2-one Scaffold and Rationale for Target Identification

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, known for its presence in compounds with diverse pharmacological activities, including antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties[1][2][3]. The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which can contribute to potent and selective interactions with biological targets[4].

Given the lack of established targets for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a systematic target identification campaign is the critical first step in understanding its mechanism of action and potential therapeutic applications. The process of target identification is fundamental to modern drug discovery, providing the basis for rational drug design, predicting potential toxicities, and understanding polypharmacology[5][6]. This guide will outline a multi-pronged approach, beginning with hypothesis generation based on structural analogs and progressing through rigorous experimental validation.

Hypothesis Generation: Plausible Target Classes Based on Structural Analogs

Based on the existing literature for structurally related compounds, we can hypothesize several potential target classes for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

Monoamine Transporters

Certain analogs of pyrovalerone, which also contain a pyrrolidine ring, are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters[7][8]. These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation has profound effects on neurological function. The ethyl and methylamino groups on our compound of interest could potentially interact with the binding sites of these transporters.

Sigma Receptors

Conformationally restricted derivatives of pyrrolidinyl-ethylenediamines have shown high affinity for sigma receptors[9]. These receptors are involved in a variety of cellular functions and are implicated in several neurological disorders.

Enzymes Involved in Inflammatory Pathways

Derivatives of pyrrolidine-2,3-dione have been investigated as anti-inflammatory agents, with some showing inhibitory activity against inducible nitric oxide synthase (iNOS)[10]. The pyrrolidin-2-one core of our molecule could potentially serve as a scaffold for binding to the active site of enzymes like iNOS or others involved in inflammatory signaling.

Other Potential Targets

The pyrrolidin-2-one scaffold is also found in compounds with antibacterial and anticancer activities[1][3][11]. This suggests that potential targets could also include bacterial enzymes or proteins involved in cell cycle regulation.

A Strategic Workflow for Target Identification and Validation

A multi-step, integrated approach is essential for the successful deconvolution of a small molecule's biological targets. The following workflow combines direct biochemical methods with cell-based assays for a comprehensive analysis.

Experimental Protocols: A Step-by-Step Guide

Phase 1: Target Identification

The initial phase focuses on identifying proteins that physically interact with 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

To perform affinity-based pulldown experiments, the compound of interest must be modified to include a handle for immobilization or enrichment. This involves synthesizing a probe molecule with a linker and a reactive group (e.g., biotin or an alkyne for click chemistry)[5][12].

Protocol: Synthesis of a Biotinylated Probe

-

Structure-Activity Relationship (SAR) Analysis (Computational): Before synthesis, perform computational docking studies with hypothesized targets to identify positions on 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one where a linker can be attached with minimal disruption to potential binding interactions.

-

Linker Attachment: Synthetically attach a linker (e.g., a polyethylene glycol (PEG) chain) to the identified non-critical position on the parent compound.

-

Biotinylation: Conjugate biotin to the terminus of the linker.

-

Purity and Characterization: Purify the probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This is a powerful method to isolate and identify binding partners from a complex biological sample[13][14][15].

Protocol: AC-MS for Target Discovery

-

Immobilization of the Probe: Covalently attach the synthesized biotinylated probe to streptavidin-coated agarose or magnetic beads.

-

Preparation of Cell Lysate: Culture relevant cell lines (e.g., neuronal cells for monoamine transporter targets, macrophages for inflammatory targets) and prepare a native cell lysate.

-

Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][16].

DARTS is a label-free method that identifies target proteins based on their stabilization upon ligand binding, rendering them resistant to proteolysis[5][13].

Protocol: DARTS for Target Confirmation

-

Incubation: Incubate the native cell lysate with varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

-

Protease Treatment: Treat the lysates with a protease (e.g., thermolysin or pronase).

-

Analysis: Analyze the protein bands by SDS-PAGE. Proteins that show increased stability (i.e., less degradation) in the presence of the compound are potential targets.

-

Identification: Excise the stabilized protein bands and identify them using LC-MS/MS.

Phase 2: Target Validation

Once a list of potential binding partners is generated, the next crucial step is to validate these interactions and assess their functional consequences[17][18].

These assays aim to confirm a direct interaction between the compound and the purified candidate protein.

Example Protocol: Enzyme Inhibition Assay (for enzyme targets)

-

Obtain Purified Protein: Express and purify the candidate enzyme.

-

Assay Setup: Set up a reaction mixture containing the purified enzyme, its substrate, and varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

-

Activity Measurement: Measure the enzyme activity using a suitable method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Determine the IC50 value of the compound to quantify its inhibitory potency.

Cell-based assays are essential for understanding the effect of the compound in a more physiologically relevant context[19][20][21][22].

Example Protocol: Neurotransmitter Uptake Assay (for monoamine transporter targets)

-

Cell Culture: Use cell lines stably expressing the dopamine or norepinephrine transporter.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.

-

Radioligand Incubation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate.

-

Measurement: Measure the amount of radioligand taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the inhibition of neurotransmitter uptake and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data from the validation assays should be summarized in clear and concise tables for easy comparison.

Table 1: Example Data Summary for Target Validation

| Candidate Target | Biochemical Assay | IC50 / Ki (µM) | Cell-Based Assay | Cellular IC50 (µM) |

| Monoamine Transporter X | [³H]Ligand Binding | 2.5 | Neurotransmitter Uptake | 5.1 |

| Enzyme Y | Enzyme Inhibition | 10.2 | Cellular Signaling | 15.8 |

| Sigma Receptor Z | Radioligand Displacement | > 50 | N/A | N/A |

Conclusion

The journey to identify and validate the biological targets of a novel compound like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one requires a systematic and multi-faceted approach. By combining hypothesis-driven research based on structural analogs with robust experimental workflows, researchers can confidently elucidate the mechanism of action of this compound. The methodologies outlined in this guide, from chemical probe synthesis and affinity-based proteomics to targeted biochemical and cell-based assays, provide a comprehensive roadmap for success. This foundational knowledge is paramount for advancing the compound through the drug discovery pipeline and unlocking its full therapeutic potential.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- Target Identification and Validation (Small Molecules). University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Cell-Based Assay Development | Custom Assays for Drug Discovery. Concept Life Sciences.

- Small-molecule Target and Pathway Identific

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Validated Cell-Based Assays for Discovery and Screening. Thermo Fisher Scientific - US.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Cell-Based Assays and Imaging. Precision for Medicine.

- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Deriv

- Chemical proteomics approaches for identifying the cellular targets of n

- An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- Affinity Chromatography.

- Target Validation.

- Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.

- 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central.

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.

- Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 18. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]

- 19. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]

- 20. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. precisionformedicine.com [precisionformedicine.com]

- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one CAS number and chemical identifiers

An In-Depth Technical Guide to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to create three-dimensional diversity in drug candidates.[1][2] Its non-planar structure allows for precise spatial orientation of substituents, which can significantly influence biological activity.[1] This guide provides a comprehensive technical overview of a specific derivative, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a compound of interest for its potential applications in drug discovery. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds. This document will therefore synthesize available data on the title compound with established principles for the synthesis and analysis of related pyrrolidin-2-one derivatives.

Part 1: Core Chemical Identity

The fundamental step in any chemical research is the unambiguous identification of the molecule. 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a distinct chemical entity with a unique set of identifiers.